molecular formula C18H36O3 B164387 2-Hydroxyoctadecanoic acid CAS No. 629-22-1

2-Hydroxyoctadecanoic acid

Cat. No.: B164387
CAS No.: 629-22-1
M. Wt: 300.5 g/mol
InChI Key: KIHBGTRZFAVZRV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Hydroxyoctadecanoic acid is used in α-hydroxylated medium chain fatty acid studies and as an internal standard . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It may also affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyoctadecanoic acid can be synthesized through the hydroxylation of stearic acid. This process typically involves the use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum . The reaction conditions often require controlled temperatures and pH to ensure the selective hydroxylation at the second carbon position.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods leverage the enzymatic activity of specific microorganisms to achieve the hydroxylation of stearic acid under milder conditions compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-hydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHBGTRZFAVZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415248
Record name 2-Hydroxystearic acid
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Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-22-1, 17773-30-7, 1330-70-7
Record name 2-Hydroxystearic acid
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Record name 2-Hydroxystearic acid
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Record name 3-Hydroxyoctadecanoate
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Record name 2-Hydroxyoctadecanoic acid
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Record name Octadecanoic acid, hydroxy-
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Record name 2-Hydroxystearic acid
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Record name 2-hydroxyoctadecanoic acid
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Record name 2-HYDROXYSTEARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Hydroxyoctadecanoic acid, also known as 2-hydroxystearic acid, has the molecular formula C18H36O3 and a molecular weight of 300.48 g/mol. Spectroscopic data, particularly from techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), can provide detailed information about its structure, including the presence of the hydroxyl group at the second carbon atom.

A: The position of the hydroxyl group significantly influences the phase behavior of hydroxyoctadecanoic acid monolayers at the air/water interface. Studies comparing this compound with 9-, 11-, and 1this compound demonstrate distinct differences in their surface pressure-area isotherms and lattice structures. [] Theoretical calculations suggest that the hydroxyl group's position affects the molecule's orientation and the strength of intermolecular interactions within the monolayer, leading to these observed differences. []

A: Yes, research suggests that this compound can interact with biological membranes, specifically impacting the plasma membrane of rat small intestines. [] Studies using fluorescence polarization with various probes indicate that it affects membrane permeability by interacting with membrane proteins rather than directly impacting membrane lipids. [] This interaction potentially explains its ability to promote the absorption of otherwise non-absorbable drugs. []

A: Yes, this compound is a naturally occurring compound found in various biological systems. It is a significant component of cerebrosides, a class of glycosphingolipids present in brain tissue. [] Additionally, it is a major constituent of the ceramide moiety in a glucosylceramide found in the fungal pathogen Cryptococcus neoformans. []

A: In Cryptococcus neoformans, this compound is a key component of a β-glucosylceramide, a major ceramide monohexoside found in the fungal cell wall. [] This glycolipid, primarily located at budding sites, appears to play a role in cell wall synthesis and yeast budding. [] Human antibodies targeting this β-glucosylceramide have demonstrated an inhibitory effect on cell budding and fungal growth in vitro. []

A: this compound serves as a model compound in studies investigating the breakdown of 2-hydroxy fatty acids, which are components of brain cerebrosides and sulfatides. [] Research shows that peroxisomal 2-hydroxyphytanoyl-CoA lyase, an enzyme previously associated with the α-oxidation of branched-chain fatty acids, plays a crucial role in cleaving 2-hydroxy fatty acyl-CoA, leading to the generation of formate and an n-1 aldehyde. [] This finding highlights a new metabolic role for peroxisomes in mammals. []

A: Yes, certain cerebrosides containing this compound isolated from wheat grain exhibit fruiting-inducing activity in the fungus Schizophyllum commune. [] This activity appears to be structure-dependent, as cerebrosides with specific sphingoid bases and varying glycosylation patterns show different levels of activity. []

A: Yes, Ralstonins A and B, lipodepsipeptides produced by the plant pathogen Ralstonia solanacearum, incorporate 3-amino-2-hydroxyoctadecanoic acid as a structural component. [] These compounds exhibit chlamydospore-inducing activity and phytotoxicity, suggesting their involvement in the pathogenicity of Ralstonia solanacearum. [] Their production is regulated by quorum sensing, a bacterial cell-cell communication mechanism. []

A: While specific information on the environmental impact of this compound is limited within the provided research, its presence in kraft pulp extractives from Eucalyptus globulus offers some insights. [] During ECF bleaching, a significant portion of this compound and other fatty acids are removed from the pulp, primarily through extraction and elimination with alkaline filtrates. [] This suggests potential pathways for its removal and management in industrial processes, although further research is needed to fully understand its environmental fate and impact.

ANone: Various analytical techniques are employed to study this compound and related compounds. These include:

  • Chromatographic techniques: High-performance thin-layer chromatography (HPTLC) [, ], gas chromatography (GC) [, ], and high-performance liquid chromatography (HPLC) [] are used for separation and identification.
  • Mass spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) [, ] and fast atom bombardment-mass spectrometry (FAB-MS) [] help determine molecular weight and structural information.
  • Spectroscopic techniques: Infrared spectroscopy (IR) [] provides information about functional groups, while Nuclear Magnetic Resonance (NMR) [] elucidates detailed molecular structure.
  • Immunological techniques: Enzyme-linked immunosorbent assay (ELISA) [] is used to detect specific antibodies against this compound-containing molecules, such as the GlcNAcα1-HPO3-6Gal(1-1)ceramide antigen from Fasciola hepatica. []

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